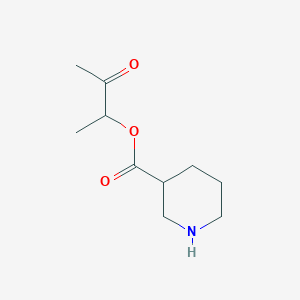

3-Oxobutan-2-yl piperidine-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-oxobutan-2-yl piperidine-3-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-7(12)8(2)14-10(13)9-4-3-5-11-6-9/h8-9,11H,3-6H2,1-2H3 |

InChI Key |

RQFIBFRZPUOMPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)OC(=O)C1CCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxobutan 2 Yl Piperidine 3 Carboxylate

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 3-Oxobutan-2-yl piperidine-3-carboxylate identifies the primary ester linkage as a key disconnection point. This bond can be formed through standard esterification or acylation reactions between a suitably activated piperidine-3-carboxylic acid derivative and 3-hydroxybutan-2-one. Consequently, the core synthetic challenge lies in the stereoselective synthesis of the piperidine-3-carboxylate moiety.

The principal disconnection for the piperidine (B6355638) ring itself involves breaking the C-N and C-C bonds of the heterocyclic core. This leads to acyclic precursors that can be cyclized through various intramolecular reactions. The strategic choice of which bonds to form in the cyclization step is crucial for controlling the stereochemistry at the C3 position.

Approaches to the Piperidine-3-carboxylate Moiety

The construction of the chiral piperidine-3-carboxylate scaffold is the cornerstone of the synthesis. Various methods have been developed to achieve high levels of stereocontrol, which can be broadly categorized into chiral pool synthesis, diastereoselective strategies, and enantioselective methods. The following sections will focus on methodologies that provide access to enantioenriched piperidine-3-carboxylates.

Chiral Synthesis of Piperidine-3-carboxylates

The demand for enantiomerically pure pharmaceuticals has driven the development of numerous strategies for the asymmetric synthesis of piperidine derivatives. These methods aim to establish the desired stereochemistry at the C3 position with high fidelity.

Diastereoselective cyclization reactions are a powerful tool for the synthesis of substituted piperidines. These strategies often involve the use of acyclic precursors containing one or more stereocenters, which then direct the stereochemical outcome of the ring-closing step.

One notable approach involves the diastereoselective reductive cyclization of amino acetals. This method utilizes a nitro-Mannich reaction to create the necessary stereocenters in the acyclic precursor, which are then carried through the reductive cyclization to form the piperidine ring with good stereocontrol. nih.gov Another strategy employs aza-Prins cyclization, which can be catalyzed by Brønsted or Lewis acids, to generate cis-3,4-disubstituted piperidines with high diastereoselectivity. researchgate.net The choice of catalyst can influence whether the kinetic or thermodynamic product is favored. researchgate.net

| Cyclization Strategy | Key Features | Diastereomeric Ratio (d.r.) | Reference |

| Reductive Cyclization of Amino Acetals | Utilizes nitro-Mannich reaction to set stereocenters. | Good selectivity reported. | nih.gov |

| Aza-Prins Cyclization | Catalyst-dependent control over stereoselectivity. | Up to >98:2 for cis-piperidines. | researchgate.net |

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product.

Phenylglycinol-derived oxazolopiperidone lactams have emerged as versatile intermediates for the enantioselective synthesis of polysubstituted piperidines. researchgate.net These chiral auxiliaries allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Another example is the use of an immobilized galactose auxiliary in the solid-phase synthesis of chiral piperidine derivatives through an asymmetric domino Mannich–Michael condensation. researchgate.net This approach offers the advantages of high yield, diastereomeric ratio, and purity. researchgate.net

Commonly used chiral auxiliaries in asymmetric synthesis include Evans' oxazolidinones and pseudoephedrine. researchgate.net These auxiliaries can be attached to an achiral substrate, and their inherent chirality directs subsequent reactions, such as alkylations or aldol (B89426) additions, to proceed with high diastereoselectivity. researchgate.net

| Chiral Auxiliary | Application | Key Advantages | Reference |

| Phenylglycinol-derived oxazolopiperidone lactams | Enantioselective synthesis of polysubstituted piperidines. | Versatile, allows for regio- and stereocontrol. | researchgate.net |

| Immobilized Galactose | Solid-phase synthesis of chiral piperidines. | High yield, diastereomeric ratio, and purity. | researchgate.net |

| Evans' Oxazolidinones | Asymmetric alkylations and aldol reactions. | Well-established, high diastereoselectivity. | researchgate.net |

| Pseudoephedrine | Asymmetric alkylations. | Directs the configuration of the addition product. | researchgate.net |

Asymmetric catalysis offers a highly efficient and atom-economical approach to chiral molecules. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product.

A significant breakthrough in the synthesis of enantioenriched 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This method utilizes a cross-coupling approach between pyridine- and sp²-hybridized boronic acids with phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govsnnu.edu.cn Subsequent reduction provides access to a wide variety of enantioenriched 3-piperidines. nih.govsnnu.edu.cn This methodology demonstrates broad functional group tolerance and can be performed on a gram scale. nih.gov

Another powerful strategy involves the enantioselective, radical-mediated δ C-H cyanation of acyclic amines, enabled by a chiral copper catalyst. nih.gov The resulting enantioenriched δ-amino nitriles can then be converted to a family of chiral piperidines. nih.gov

| Catalytic Method | Catalyst/Reagents | Product Type | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee) | Reference |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Rh-catalyst, boronic acids, phenyl pyridine-1(2H)-carboxylate | 3-Substituted tetrahydropyridines | High enantioselectivity reported. | nih.govsnnu.edu.cn |

| Enantioselective δ C-H Cyanation | Chiral Cu-catalyst | δ-Amino nitriles (precursors to chiral piperidines) | High enantioselectivity reported. | nih.gov |

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals, offering advantages such as enhanced safety, improved efficiency, and scalability. While specific examples for the continuous flow synthesis of enantioenriched piperidine-3-carboxylates are still emerging, the principles have been successfully applied to the synthesis of other chiral piperidine derivatives.

For instance, a continuous flow enantioselective synthesis of a key phenylpiperidine intermediate for the drug (-)-paroxetine has been reported. nih.gov This process highlights the potential for applying similar strategies to the production of other chiral piperidine-containing active pharmaceutical ingredients. The development of continuous flow methods often involves the use of immobilized catalysts or reagents, which facilitates product purification and catalyst recycling. The synthesis of various heterocyclic compounds, including those with carboxylic acid functionalities, has been successfully demonstrated in continuous flow systems. researchgate.net

The application of continuous flow technology to the asymmetric synthesis of piperidine-3-carboxylate derivatives holds significant promise for the development of more efficient and sustainable manufacturing processes for complex pharmaceutical intermediates like this compound.

Intramolecular Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for the synthesis of the piperidine ring, where a linear precursor molecule is induced to form a cyclic structure. nih.gov This approach offers control over regio- and stereoselectivity, which is crucial in the synthesis of complex molecules. nih.gov

Olefin Cyclization and Carboamination

The cyclization of unsaturated amines, particularly those containing an olefin group, is a prominent method for constructing piperidine rings. nih.gov These reactions can be initiated by various means, including electrophilic activation or transition metal catalysis. nih.govorganic-chemistry.org

Carboamination is a specific type of olefin cyclization where both a carbon-nitrogen and a carbon-carbon bond are formed across a double bond. nih.gov This can be achieved through oxidative cyclization protocols. For instance, copper(II) carboxylates have been shown to promote the intramolecular carboamination of unactivated alkenes, providing access to N-functionalized piperidines. nih.gov Both γ- and δ-alkenyl N-arylsulfonamides can undergo this oxidative cyclization efficiently. nih.gov The reaction mechanism is thought to involve an intramolecular syn-aminocupration followed by the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| Copper(II) carboxylates | γ- and δ-alkenyl N-arylsulfonamides | N-functionalized piperidines | Oxidative cyclization, forms C-N and C-C bonds. nih.gov |

| Palladium catalysts | Alkenes with tethered nitrogen nucleophiles | Piperidines | Wacker-type aerobic oxidative cyclization. organic-chemistry.org |

Amidation and Aminocyclization Processes

Amidation and aminocyclization reactions represent another significant route to the piperidine core. These processes involve the intramolecular attack of a nitrogen nucleophile on an electrophilic carbon center to close the ring.

One such method involves the bromination of an isolated double bond in a precursor molecule, followed by a highly stereoselective aminocyclization to form the piperidine subunit. rsc.orgnih.gov Another approach is the acid-mediated cyclization of N-acyliminium ions that have an allylsilyl side chain acting as an internal π-nucleophile. researchgate.net This methodology has been successfully applied to the synthesis of various piperidine alkaloids. researchgate.net

Furthermore, a one-pot cyclization/reduction cascade of halogenated amides has been developed. nih.gov This process uses trifluoromethanesulfonic anhydride (B1165640) for amide activation, followed by reduction of the resulting imide ion and subsequent intramolecular nucleophilic substitution to form the piperidine ring. nih.gov

| Reaction Type | Key Reagents/Conditions | Precursor | Product |

| Bromination/Aminocyclization | Bromine, followed by base | Alkene with a tethered amine | Piperidine derivative rsc.orgnih.gov |

| N-Acyliminium Ion Cyclization | Acid catalyst | Amide with an allylsilyl side chain | Substituted piperidine researchgate.net |

| Cyclization/Reduction Cascade | Trifluoromethanesulfonic anhydride, NaBH₄ | Halogenated amide | Piperidine derivative nih.gov |

Desymmetrization Approaches

Asymmetric synthesis of piperidines can be achieved through desymmetrization strategies, where a prochiral or meso precursor is converted into a chiral product. nih.govrsc.org This is a highly efficient way to introduce stereocenters.

One approach involves the selective lactam formation from a symmetrical precursor, which has been utilized in the synthesis of a γ-secretase modulator. nih.govacs.org Another powerful method is the organocatalytic enantioselective intramolecular aza-Michael reaction. rsc.org Using a cinchona alkaloid-derived amine catalyst, a series of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines have been synthesized in good yields. rsc.org Interestingly, by adjusting the catalyst-to-cocatalyst ratio, it is possible to selectively obtain either the major or minor diastereoisomer with high levels of enantioselectivity. rsc.org

Conceptually novel approaches have also been developed, such as the desymmetrization of meso-η³-(3,4,5)-dihydropyridinylmolybdenum complexes, which provides an enantiocontrolled route to 2,6-disubstituted piperidines. nih.gov

Intermolecular Cyclization and Annulation Strategies

In contrast to intramolecular methods, intermolecular strategies construct the piperidine ring by bringing together two or more separate reactants. nih.gov Annulation reactions, where a new ring is formed on an existing one, are a key part of this approach.

A notable example is the [4+2] annulation, which can be tuned to produce either piperidines or pyrrolidines. nih.govrsc.org These reactions can couple simple bifunctional reagents with olefins. nih.gov The outcome of the reaction, whether it proceeds via a [3+2] or [4+2] pathway, can be controlled by modulating factors such as halogenation reagents, concentration, and solvent, which in turn dictates whether the mechanism is a radical or polar cyclization. nih.gov

Another powerful intermolecular approach is the organocatalytic Mannich reaction followed by a reductive cyclization, which constitutes a formal [4+2] cycloaddition. rsc.org This one-pot synthesis can produce 2,3-substituted piperidines from an aldimine and glutaraldehyde (B144438) with high yields and excellent enantioselectivities. rsc.org

| Strategy | Reactants | Key Features | Product |

| Tunable [4+2] Annulation | Olefins and bifunctional reagents | Can be switched between radical and polar pathways to control ring size. nih.govrsc.org | Piperidines or Pyrrolidines |

| Organocatalytic Mannich-Reductive Cyclization | Aldimine and Glutaraldehyde | One-pot formal [4+2] cycloaddition with high enantioselectivity. rsc.org | 2,3-Substituted Piperidines |

Functionalization of Pre-existing Piperidine Rings for Ester Formation

Once the piperidine ring, specifically a piperidine-3-carboxylic acid (also known as nipecotic acid) derivative, is synthesized, the final step is the formation of the ester linkage with 3-hydroxy-2-butanone.

Esterification of Piperidine Carboxylic Acids

The most direct method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Alternative methods for forming the ester involve the activation of the carboxylic acid. For example, the piperidine carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride hydrochloride can then react with the alcohol in the presence of a base, such as triethylamine, to form the desired ester. nih.gov

| Method | Reagents | Key Intermediate |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonated Carboxylic Acid masterorganicchemistry.com |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), then Alcohol and Base | Acyl Chloride nih.gov |

Synthesis of the 3-Oxobutan-2-yl Fragment

The 3-oxobutan-2-yl fragment is derived from precursors known as β-keto esters. The synthesis of these precursors is a well-established area of organic chemistry, with numerous methods available to generate the requisite carbon framework. These strategies can be broadly categorized into classical condensation reactions and more modern asymmetric approaches that introduce chirality.

Strategies for Beta-Keto Ester Precursors

The synthesis of β-keto esters is fundamental to accessing the 3-oxobutan-2-yl fragment. These compounds are versatile intermediates in organic synthesis due to their dual functionality. mdpi.com Several classical and contemporary methods are employed for their preparation.

The Claisen condensation is a traditional and widely used method for forming carbon-carbon bonds to create β-keto esters from simpler ester starting materials. nih.gov Another common approach involves the reaction of ketones with reagents like dimethyl carbonate or ethyl carbonate in the presence of a strong base. nih.gov However, this method can be limited by long reaction times and inconsistent yields. nih.gov

A more direct route involves the carboxylation of ketone enolates using sources of carbon dioxide or carbon monoxide, often catalyzed by transition metals. nih.gov Acylation of enolates derived from malonates or Meldrum's acid also provides access to β-keto esters, though these methods can sometimes result in inconsistent yields, particularly with aliphatic acylation. nih.gov More recent developments include lipase-catalyzed transesterification, which offers a method for preparing β-keto esters under mild, solvent-free conditions. google.com This enzymatic approach can also be used to resolve racemic alcohols, yielding optically active β-keto esters. google.com

Table 1: Comparison of Synthetic Strategies for β-Keto Ester Precursors

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Claisen Condensation | Base-catalyzed reaction of two ester molecules to form a β-keto ester. | Well-established, uses simple starting materials. | Requires at least two α-hydrogens on one ester; can have self-condensation issues. |

| Ketone Carbonylation | Reaction of a ketone with dimethyl or ethyl carbonate in the presence of a strong base. | Simple and general method. | Often requires long reaction times and excess reagents; yields can be inconsistent. nih.gov |

| Acylation of Malonates | Acylation of enolates derived from malonic esters. | Effective for certain substrates. | Can suffer from inconsistent yields with aliphatic acylating agents. nih.gov |

| Lipase-Catalyzed Transesterification | Enzymatic catalysis for the transesterification of an acyl donor β-keto ester with an alcohol. | Mild, solvent-free conditions; can produce optically active products. google.com | Dependent on enzyme activity and substrate specificity. |

| Reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Reaction of alcohols with this acetoacetylating reagent under mild conditions. | Avoids side products, often gives quantitative yields. allresearchjournal.com | The reagent is specific for acetoacetylation. |

Asymmetric Approaches to Chiral Beta-Keto Structures

Introducing chirality into the 3-oxobutan-2-yl fragment requires asymmetric synthesis methodologies. These approaches are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

One significant strategy is the asymmetric reduction of prochiral β-keto esters. Enzyme-catalyzed enantioselective reductions have become a popular method for producing homochiral building blocks on an industrial scale. nih.gov Dehydrogenases and reductases from various microorganisms are used to prepare optically pure secondary alcohols from the corresponding carbonyl compounds. nih.gov

Dynamic kinetic resolution (DKR) is another powerful technique. For instance, a ruthenium-catalyzed DKR-asymmetric transfer hydrogenation (ATH) can be used to reduce racemic β-substituted-α-keto esters with high diastereoselectivity and enantioselectivity, providing access to enantioenriched β-amino-α-hydroxy esters. nih.gov While this example applies to a related structure, the principle of DKR is applicable to the stereoselective reduction of β-keto esters to generate chiral alcohols. nih.gov

Other asymmetric transformations include catalytic enantioselective reactions like the α-cyanation of β-keto esters using chiral catalysts to create optically active products with a chiral quaternary carbon. thieme-connect.com Asymmetric Michael additions of β-keto esters to nitroalkenes, often facilitated by organocatalysts, can also yield highly pure chiral adducts that serve as key intermediates for various bioactive compounds. researchgate.net

Coupling Strategies for this compound Assembly

The final step in the synthesis of the target molecule is the formation of an ester linkage between the piperidine-3-carboxylic acid moiety and the 3-oxobutan-2-yl fragment (derived from 3-hydroxybutan-2-one). This is achieved through esterification reactions.

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. Several methods exist, with the choice depending on the reactivity of the starting materials and the desired reaction conditions.

Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comlibretexts.org The reaction involves treating the carboxylic acid (piperidine-3-carboxylic acid) with an excess of the alcohol (3-hydroxybutan-2-one) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds through several equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. libretexts.orgyoutube.com This forms a tetrahedral intermediate, which then eliminates a molecule of water to yield the protonated ester. masterorganicchemistry.com Deprotonation gives the final ester product. libretexts.org

A key feature of Fischer esterification is its reversibility. libretexts.orgathabascau.ca To drive the reaction toward the product, Le Châtelier's principle is applied. This is typically achieved by using a large excess of one reactant (usually the alcohol) or by removing the water byproduct as it forms. libretexts.orgmasterorganicchemistry.com

Table 2: Key Steps in Fischer Esterification Mechanism

| Step | Description | Purpose |

|---|---|---|

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. | Activates the carbonyl group, making the carbon more electrophilic. libretexts.org |

| 2. Nucleophilic Attack | The alcohol attacks the activated carbonyl carbon. | Forms a new C-O bond and creates a tetrahedral intermediate. masterorganicchemistry.com |

| 3. Proton Transfer | A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. | Converts a hydroxyl group into a good leaving group (water). libretexts.org |

| 4. Elimination | The tetrahedral intermediate collapses, eliminating a molecule of water. | Reforms the carbonyl double bond. youtube.com |

| 5. Deprotonation | The protonated ester is deprotonated. | Regenerates the acid catalyst and yields the final neutral ester product. masterorganicchemistry.com |

To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of carboxylic acids, such as acyl chlorides and acid anhydrides, are often used. These compounds react readily with alcohols to form esters in reactions that are typically irreversible. crunchchemistry.co.uk

Acyl Halides: Piperidine-3-carboxylic acid can be converted into the more reactive piperidine-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). crunchchemistry.co.ukpressbooks.pub This acyl chloride then reacts rapidly with 3-hydroxybutan-2-one in a nucleophilic acyl substitution reaction to form the desired ester. libretexts.org A weak base, such as pyridine (B92270), is often added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. pressbooks.publibretexts.org

Acid Anhydrides: Similarly, an acid anhydride can be used. A mixed anhydride could be formed from piperidine-3-carboxylic acid, or a symmetrical anhydride could be used if available. Acid anhydrides react with alcohols in the presence of a base (like pyridine) or an acid catalyst to yield an ester and a carboxylic acid byproduct. libretexts.org While highly effective, this method is most atom-economical when using inexpensive and readily available anhydrides like acetic anhydride, as one equivalent of the carboxylic acid is lost as a leaving group. libretexts.orgwikipedia.org

The reactions involving acyl halides and anhydrides are generally faster and more efficient than Fischer esterification, especially for sterically hindered alcohols or less reactive carboxylic acids. libretexts.org

Oxidative Esterification Methods

Oxidative esterification provides a direct route to esters from either aldehydes or alcohols, bypassing the need for pre-activated carboxylic acid derivatives. In the context of synthesizing complex piperidine esters, these methods offer an efficient and atom-economical approach.

Recent advancements have highlighted the use of transition-metal-catalyzed reactions for the direct oxidative coupling of carboxylic acids with alcohols. While specific examples for this compound are not extensively documented, the general principles can be applied. For instance, a palladium(II)/sulfoxide-catalyzed method has been shown to effectively couple a wide range of complex carboxylic acids with terminal olefins to form allylic esters. A similar strategy could theoretically be adapted by coupling piperidine-3-carboxylic acid with an appropriate unsaturated precursor to 3-hydroxy-2-butanone, followed by selective reduction.

Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This method allows for the late-stage functionalization of the piperidine ring, which could then be followed by esterification. For example, a hydroxyl group could be enzymatically introduced onto the piperidine scaffold, which then serves as a handle for subsequent coupling with a 3-oxobutanoate derivative. news-medical.net This modular approach significantly streamlines the synthesis of complex piperidines. news-medical.net

| Catalyst System | Reactants | Key Features | Potential Application for Target Compound |

| Palladium(II)/Sulfoxide | Piperidine-3-carboxylic acid, But-3-en-2-one | Direct C-H activation and esterification | Coupling of the piperidine acid with an unsaturated ketone precursor. |

| Biocatalysis (e.g., P450 enzymes) + Radical Cross-Coupling | N-protected piperidine, 3-Oxobutanoic acid derivative | Site-selective C-H hydroxylation followed by coupling | Introduction of a hydroxyl group on the piperidine ring for subsequent esterification. |

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution remains a cornerstone of ester synthesis. This pathway typically involves the reaction of a nucleophilic alcohol with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride.

A direct and classical approach to this compound would involve the esterification of piperidine-3-carboxylic acid with 3-hydroxy-2-butanone. This reaction is often catalyzed by a strong acid to protonate the carboxylic acid, making it more electrophilic. However, the presence of the amine in the piperidine ring can lead to side reactions, necessitating the use of a protecting group on the nitrogen atom (e.g., Boc or Cbz).

Alternatively, piperidine-3-carboxylic acid can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting piperidine-3-carbonyl chloride can then react readily with 3-hydroxy-2-butanone, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Transesterification offers another viable route. A simple alkyl ester of piperidine-3-carboxylic acid, such as the methyl or ethyl ester, can be heated with 3-hydroxy-2-butanone in the presence of a catalyst (acid or base) to exchange the alcohol portion of the ester.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Reaction |

| N-protected piperidine-3-carboxylic acid | 3-Hydroxy-2-butanone | Strong acid (e.g., H₂SO₄) | Fischer-Speier Esterification |

| Piperidine-3-carbonyl chloride | 3-Hydroxy-2-butanone | Non-nucleophilic base (e.g., pyridine) | Acylation |

| Methyl piperidine-3-carboxylate | 3-Hydroxy-2-butanone | Acid or Base (e.g., NaOMe) | Transesterification |

Fragment Coupling via Advanced Synthetic Methods

Modern synthetic chemistry has seen the development of powerful fragment coupling methods that allow for the efficient construction of complex molecules from smaller, pre-functionalized building blocks. These methods often employ specialized coupling reagents to facilitate the formation of ester or amide bonds under mild conditions.

For the synthesis of this compound, peptide coupling reagents, which are traditionally used for amide bond formation, can be adapted for esterification. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the coupling of piperidine-3-carboxylic acid and 3-hydroxy-2-butanone. These methods are advantageous as they often proceed at room temperature and tolerate a wide range of functional groups.

More recent innovations include dual nickel/photoredox-catalyzed C(sp³)–C(sp³) cross-coupling of alcohols and carboxylic acids. While this method forms a C-C bond rather than an ester linkage, it represents the frontier of fragment coupling and could potentially be adapted for novel synthetic strategies towards complex piperidine derivatives.

| Coupling Reagent/Method | Fragments | Key Features |

| DCC/DMAP | Piperidine-3-carboxylic acid, 3-Hydroxy-2-butanone | Mild reaction conditions, high efficiency. |

| EDC/HOBt | Piperidine-3-carboxylic acid, 3-Hydroxy-2-butanone | Water-soluble byproducts, good for sensitive substrates. |

| HATU/DIPEA | Piperidine-3-carboxylic acid, 3-Hydroxy-2-butanone | High reactivity, suitable for sterically hindered substrates. |

Synthetic Challenges and Innovations in Complex Ester-Piperidine Synthesis

The synthesis of complex esters containing a piperidine moiety, such as this compound, is fraught with challenges. One of the primary difficulties is achieving stereoselectivity, especially when multiple chiral centers are present or desired. The piperidine ring can exist in various conformations, and controlling the stereochemistry at position 3, as well as at the stereocenter in the 3-oxobutan-2-yl group, requires careful selection of chiral starting materials or the use of stereoselective reactions.

Despite these challenges, significant innovations continue to drive the field forward. The development of new catalytic systems, such as those for C-H activation and cross-coupling, offers more direct and efficient routes to complex piperidine derivatives. news-medical.net Biocatalysis, with its inherent selectivity, is also emerging as a powerful tool for introducing functionality onto the piperidine ring in a highly controlled manner. news-medical.net Furthermore, the design of novel coupling reagents continues to improve the efficiency and scope of esterification reactions, enabling the synthesis of increasingly complex and sterically demanding molecules. The modular approach of combining biocatalytic C-H oxidation with radical cross-coupling represents a paradigm shift, significantly reducing the number of steps required to build complex, three-dimensional molecules. news-medical.net

Reaction Mechanisms and Chemical Transformations of 3 Oxobutan 2 Yl Piperidine 3 Carboxylate

Mechanistic Investigations of Ester Hydrolysis and Transesterification

The ester group in 3-Oxobutan-2-yl piperidine-3-carboxylate is susceptible to cleavage through hydrolysis under both acidic and basic conditions, as well as transesterification. rsc.org As a β-keto ester, its hydrolysis typically proceeds to form a β-keto acid, which is often unstable and prone to subsequent decarboxylation. pearson.comaklectures.com

Under acidic conditions, the hydrolysis of the ester is a reversible process that begins with the protonation of the carbonyl oxygen of the ester group. chemistrysteps.com This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. youtube.com The resulting tetrahedral intermediate then undergoes proton transfer and subsequent elimination of the 3-oxobutan-2-ol moiety to yield the protonated piperidine-3-carboxylic acid. The final step is deprotonation to give the carboxylic acid. chemistrysteps.comyoutube.com

Table 1: Key Steps in Acid-Catalyzed Hydrolysis

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Protonation of the ester carbonyl oxygen. | Oxonium ion |

| 2 | Nucleophilic attack by water on the carbonyl carbon. | Tetrahedral intermediate |

| 3 | Proton transfer from the attacking water molecule. | Neutral tetrahedral intermediate |

| 4 | Protonation of the leaving group (alkoxy oxygen). | Protonated tetrahedral intermediate |

| 5 | Elimination of the alcohol (3-oxobutan-2-ol). | Protonated carboxylic acid |

| 6 | Deprotonation. | Carboxylic acid (β-keto acid) |

Base-promoted hydrolysis, or saponification, is an irreversible reaction that involves the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon. masterorganicchemistry.comyoutube.com This direct attack forms a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the intermediate collapses, eliminating the alkoxide (the 3-oxobutan-2-olate anion) as the leaving group and forming piperidine-3-carboxylic acid. youtube.com

General procedures for the alkaline hydrolysis of β-keto esters involve treatment with a solution of sodium hydroxide at room temperature, followed by acidification. acs.org

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a key reactive center, functioning as both a nucleophile and a base. Its reactivity can be harnessed for further functionalization or to initiate intramolecular cyclization and rearrangement reactions. nih.gov

The lone pair of electrons on the piperidine nitrogen atom makes it nucleophilic. This allows it to react with a wide range of electrophiles. N-Acyliminium ions, which can be generated from N-protected piperidines, are potent electrophiles used in creating carbon-carbon and carbon-heteroatom bonds. nih.gov While specific studies on this compound are scarce, the nitrogen atom is expected to undergo typical reactions of secondary amines, such as alkylation, acylation, and arylation, under appropriate conditions.

The piperidine nitrogen can act as an intramolecular nucleophile, leading to the formation of bicyclic structures. nih.gov Depending on the substrate and reaction conditions, the nitrogen can participate in various cyclization cascades. organic-chemistry.orgnih.govacs.org For instance, in molecules containing appropriately positioned leaving groups or unsaturated bonds, the piperidine nitrogen can initiate intramolecular cyclization to form fused or bridged ring systems. nih.gov Such reactions are fundamental in the synthesis of complex alkaloids and other nitrogen-containing heterocycles. nih.govorganic-chemistry.org

Transformations of the Ketone Moiety

The ketone functional group, positioned at the beta-carbon relative to the ester, defines the molecule as a β-keto ester. This structural motif is highly versatile in organic synthesis. researchgate.netfiveable.me

The protons on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic due to resonance stabilization of the conjugate base (an enolate). This allows β-keto esters to be easily deprotonated and act as nucleophiles in a variety of carbon-carbon bond-forming reactions. fiveable.me

Key transformations involving the ketone moiety and the adjacent acidic proton include:

Alkylation: The enolate can be alkylated using alkyl halides. fiveable.me

Aldol (B89426) Condensation and Michael Addition: As a nucleophile, the enolate can participate in aldol condensations with aldehydes or ketones and Michael additions with α,β-unsaturated carbonyl compounds. nih.gov

Palladium-Catalyzed Reactions: β-Keto esters can serve as precursors to palladium enolates, which can then undergo transformations such as reductive elimination to form α-allyl ketones or intramolecular aldol condensations. nih.gov

Reduction: The ketone carbonyl can be selectively reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (B1222165), leading to a β-hydroxy ester.

Table 2: Potential Transformations of the β-Keto Ester Moiety

| Reaction Type | Reagents/Catalysts | Expected Product Type |

|---|---|---|

| Alkylation | Base (e.g., NaOEt), Alkyl Halide (R-X) | α-Substituted β-keto ester |

| Aldol Condensation | Base or Acid, Aldehyde/Ketone | β-Hydroxy-δ-keto ester |

| Michael Addition | Base, α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl compound |

| Reduction | NaBH₄, LiAlH₄ | β-Hydroxy ester |

Carbon-Carbon Bond Formation Reactions (e.g., Claisen Condensation)

The presence of an enolizable β-keto ester makes this compound a prime candidate for carbon-carbon bond-forming reactions such as the Claisen condensation. wikipedia.orglibretexts.orglibretexts.org This reaction involves the base-catalyzed condensation of two ester molecules, with at least one having an α-hydrogen, to form a β-keto ester. wikipedia.orglibretexts.orglibretexts.org In the context of this compound, this could manifest as a self-condensation or a crossed Claisen condensation with another ester.

The general mechanism for a Claisen condensation begins with the deprotonation of the α-carbon of the ester by a strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide leaving group results in the formation of a new β-keto ester. libretexts.org For a successful Claisen condensation, a stoichiometric amount of base is typically required, as the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion. libretexts.org

| Step | Description | Key Intermediates |

| 1 | Deprotonation of the α-carbon of the 3-oxobutan-2-yl moiety by a strong base (e.g., sodium ethoxide). | Enolate of this compound |

| 2 | Nucleophilic attack of the enolate on the carbonyl carbon of a second molecule of the ester. | Tetrahedral intermediate |

| 3 | Elimination of the 2-butoxy group as a leaving group. | New β-dicarbonyl compound |

| 4 | Deprotonation of the newly formed acidic α-hydrogen between the two carbonyl groups. | Resonance-stabilized enolate of the product |

| 5 | Acidic workup to protonate the enolate and yield the final product. | Final β-keto ester product |

Reduction Methodologies

The carbonyl group of the β-keto ester in this compound is susceptible to reduction by various reducing agents. The choice of reagent can allow for selective reduction of the ketone or both the ketone and the ester functionalities.

Commonly used reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and would typically selectively reduce the ketone to a secondary alcohol, leaving the ester group intact. mdpi.com In contrast, lithium aluminum hydride is a much stronger reducing agent and would likely reduce both the ketone and the ester to their corresponding alcohols. acs.org

Catalytic hydrogenation is another viable reduction method. Depending on the catalyst and reaction conditions, it can be used to reduce the keto group. For instance, hydrogenation of related piperidine derivatives has been shown to be an effective method for the reduction of various functional groups. nih.gov

| Reducing Agent | Primary Functional Group Targeted | Expected Product | Relative Reactivity |

| Sodium Borohydride (NaBH₄) | Ketone | 3-Hydroxybutan-2-yl piperidine-3-carboxylate | Mild |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | Piperidin-3-ylmethanol and Butan-2,3-diol | Strong |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Ketone | 3-Hydroxybutan-2-yl piperidine-3-carboxylate | Variable, depends on conditions |

Rearrangement Reactions

Advanced Chemical Reactions

Beyond fundamental transformations, the scaffold of this compound can be utilized in more complex chemical reactions to generate diverse molecular architectures.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition with Piperidine as Catalyst or Reactant)

The piperidine ring, or derivatives thereof, can participate in cycloaddition reactions. nih.goviupac.orgyoutube.comnih.gov For example, the generation of a 3,4-piperidyne intermediate from a suitable precursor allows for cycloaddition reactions to form annulated piperidines. While this involves a highly reactive intermediate not directly accessible from this compound without significant modification, it illustrates the potential of the piperidine core in cycloaddition chemistry.

More directly, the nitrogen atom of the piperidine ring can act as a catalyst in certain cycloaddition reactions. Furthermore, the double bond character of the enol or enolate form of the β-keto ester could potentially act as a dienophile in Diels-Alder reactions or as a partner in other cycloadditions, although this reactivity would be influenced by steric and electronic factors.

| Cycloaddition Type | Role of Piperidine Moiety | Potential Reacting Partner | Potential Product |

| [3+2] Cycloaddition | Reactant (as part of an azomethine ylide precursor) | Alkene or alkyne | Pyrrolizidine or indolizidine core |

| [4+2] Diels-Alder Reaction | Dienophile (enol form of β-keto ester) | Diene | Fused carbocyclic system |

| Intramolecular Nitrone Cycloaddition | Part of the tether in a precursor molecule | Alkene | Bicyclic piperidine derivative |

Derivatization Strategies for Structural Diversification

The functional groups present in this compound offer multiple handles for derivatization to create a library of structurally diverse compounds. whiterose.ac.uk

The secondary amine of the piperidine ring can be readily N-alkylated, N-acylated, or used in the formation of ureas and sulfonamides. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to the primary alcohol. The ketone can be transformed into oximes, hydrazones, or be used in Wittig-type reactions to introduce a carbon-carbon double bond.

These derivatization strategies allow for the systematic modification of the molecule's properties, which is a common practice in medicinal chemistry and materials science. researchgate.net

| Functional Group | Derivatization Reaction | Reagents | Product Class |

| Secondary Amine (Piperidine) | N-Alkylation | Alkyl halide, base | Tertiary amine |

| N-Acylation | Acyl chloride, base | Amide | |

| Ester | Hydrolysis | Acid or base | Carboxylic acid |

| Transesterification | Alcohol, acid or base catalyst | New ester | |

| Ketone | Oximation | Hydroxylamine | Oxime |

| Reductive Amination | Amine, reducing agent | Amine |

Computational Chemistry in the Study of 3 Oxobutan 2 Yl Piperidine 3 Carboxylate

Theoretical Investigations of Reaction Mechanisms

The synthesis of 3-Oxobutan-2-yl piperidine-3-carboxylate likely involves C-C bond formation, for which computational chemistry can provide a detailed mechanistic understanding. Reactions analogous to the Mannich or Claisen-type condensations are plausible synthetic routes. Theoretical studies of these reaction types offer a blueprint for understanding the formation of the target molecule.

Transition State Analysis

Transition state (TS) analysis is a cornerstone of mechanistic computational chemistry, allowing for the determination of reaction barriers and the elucidation of the highest-energy structures along a reaction coordinate. For the formation of a β-amino carbonyl compound, a key structural motif, the Mannich reaction is a relevant model. Density Functional Theory (DFT) calculations are frequently employed to locate and characterize the transition states involved.

Table 1: Representative Activation Energies in a Mannich-Type Reaction (Analogous System) Note: This data is for an analogous reaction and serves to illustrate typical values obtained from DFT calculations.

| Reactant System | Transition State | Activation Energy (kcal/mol) |

| Lithium Enolate + Nitrone | C-C Bond Formation | 15-20 |

This table is interactive. You can sort and filter the data.

Reaction Pathway Elucidation

Computational chemistry allows for the mapping of the entire reaction pathway, from reactants to products, including any intermediates and transition states. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which follow the minimum energy path from a transition state down to the corresponding reactants and products.

For reactions like the Mannich-type addition of an enolate to a C=N bond, DFT studies have revealed both stepwise and concerted mechanisms depending on the specific substrates. csic.es In some cases, the reaction proceeds through a distinct intermediate after the initial C-C bond formation, while in others, the process is highly asynchronous but concerted. csic.es The topological analysis of the electron localization function (ELF) along the IRC can provide a detailed picture of the bond-forming and bond-breaking events, confirming the sequence of these processes. csic.es This level of detail is critical for a comprehensive understanding of how the piperidine (B6355638) and the β-keto ester moieties could be coupled.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful tool in computational chemistry that provides a visual and quantitative description of electron localization in a molecule. It is particularly useful for understanding chemical bonding and its changes during a reaction. ELF analysis partitions the molecular space into basins of attractors, which can be associated with atomic cores, lone pairs, and covalent bonds.

In the context of C-C bond formation, such as in a Mannich or Friedel-Crafts reaction, ELF analysis reveals the precise mechanism of bond formation. Studies have shown that the formation of a new C-C bond can be described as a C-to-C coupling of two pseudoradical centers that are generated at the most nucleophilic and electrophilic atoms of the reacting molecules. researchgate.net The topological analysis of ELF along the reaction coordinate shows that only after the C-C bond is substantially formed does the formation of other bonds (like a C-O bond in a subsequent cyclization) begin. csic.es This detailed electronic perspective moves beyond simple arrow-pushing formalisms to provide a more profound understanding of the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The piperidine ring is not planar and can adopt several conformations, with the chair form being the most stable. The substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with varying energies.

Computational studies on substituted piperidines have extensively used methods like DFT to determine the relative stabilities of different conformers. For example, in N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the piperidine ring was found to adopt a distorted boat conformation in the solid state. nih.gov In other cases, such as 1-phenylpiperidin-4-one, a close analog to the piperidine core of the target molecule, computational and experimental studies have shown a mixture of chair-equatorial, chair-axial, and even twist-boat conformations in the gas phase. osti.gov The relative populations of these conformers are dictated by a delicate balance of steric and electronic effects.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule, showing how it explores different conformational states over time and how it interacts with a solvent environment. For piperidine-based compounds, MD simulations have been used to understand their binding modes to biological targets by revealing crucial intermolecular interactions and conformational changes upon binding. nih.gov

Table 2: Calculated Conformational Distribution of 1-Phenylpiperidin-4-one in the Gas Phase (Analogous System) This data illustrates the typical conformational preferences and energy differences for a substituted piperidine ring.

| Conformer | Predicted Abundance (B3LYP-D3/cc-pVTZ) | Relative Energy (kcal/mol) |

| Chair-Equatorial | 40% | 0.00 |

| Chair-Axial | 35% | ~0.1-0.3 |

| Twist-Boat | 25% | ~0.5-0.8 |

This table is interactive. You can sort and filter the data.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental information about the electronic structure, geometry, and properties of molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is one of the most widely used quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations are central to nearly all the computational studies discussed in this article.

Applications of DFT for molecules related to this compound include:

Geometry Optimization: Determining the lowest energy three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. For substituted piperidines, DFT can accurately predict the puckering of the ring and the preferred orientation of substituents. nih.gov

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov The MEP map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. nih.gov For β-keto esters, DFT calculations have been used to analyze their reactivity and potential as antibacterial agents by identifying key electronic and steric characteristics. nih.gov

These DFT applications provide a comprehensive theoretical characterization of the molecule, offering insights that are crucial for understanding its chemical behavior and for designing new molecules with desired properties.

Basis Set Selection and Solvation Models

The accuracy of computational studies on molecules like this compound heavily relies on the judicious selection of a basis set and an appropriate solvation model. The basis set, a collection of mathematical functions used to represent the electronic wave function, is a critical determinant of the quality of quantum chemical calculations. For organic molecules containing heteroatoms such as nitrogen and oxygen, it is essential to choose basis sets that can accurately describe electron distribution, especially in regions of lone pairs and polarized bonds.

Pople-style basis sets, like the widely used 6-31G(d,p), and Dunning's correlation-consistent basis sets, such as cc-pVDZ, are common starting points. The inclusion of polarization functions (e.g., d,p) is crucial as they allow for the distortion of atomic orbitals, providing greater flexibility to describe bonding in a molecular environment. For more precise calculations, particularly those involving weak interactions or anions, diffuse functions (indicated by "+" or "aug-") are added to better represent the electron density far from the atomic nuclei. Studies on heterocyclic compounds have successfully employed basis sets like ωB97XD/6-311++G(d,p) for geometry optimization. rsc.org The choice represents a compromise between desired accuracy and computational cost, which increases significantly with the size and complexity of the basis set. umich.edumit.edu

Modeling the effect of a solvent is equally important, as most chemical reactions and biological processes occur in solution. Solvation models can be broadly categorized as implicit or explicit. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. github.iochemrxiv.org These models are computationally efficient and effective for calculating properties like solvation free energies. github.io Explicit solvation models, where individual solvent molecules are included in the simulation, offer a more detailed picture of specific solute-solvent interactions like hydrogen bonding but at a much higher computational expense. nih.gov For instance, molecular dynamics (MD) simulations often use explicit solvent models like the Transferable Intermolecular Potential 3-Point (TIP3P) model to study the dynamic behavior of a solute in a solvent box. nih.gov

| Model Type | Name | Description | Typical Application |

|---|---|---|---|

| Basis Set | 6-31G(d,p) | A split-valence basis set with added polarization functions on both heavy atoms (d) and hydrogen atoms (p). | Standard for geometry optimizations and frequency calculations of organic molecules. |

| 6-311++G(d,p) | A triple-split valence basis set with polarization functions and diffuse functions on both heavy atoms and hydrogens. | High-accuracy energy calculations, studies of anions, and systems with weak interactions. rsc.org | |

| cc-pVTZ | Correlation-consistent polarized valence basis set of triple-zeta quality. Part of a series designed for systematic convergence toward the complete basis set limit. | High-level calculations where electron correlation is critical; used for benchmarking. | |

| Solvation Model | PCM (Polarizable Continuum Model) | An implicit model that represents the solvent as a polarizable continuum. | Efficiently models bulk solvent effects on molecular geometry, energy, and properties. |

| SMD (Solvation Model based on Density) | A universal implicit solvation model based on the quantum mechanical charge density of the solute. github.io | Accurate calculation of solvation free energies for a wide range of solvents. github.io |

Predictive Modeling for Synthetic Design

Predictive modeling using computational chemistry is a powerful tool for streamlining the synthetic design of complex molecules like this compound. These methods allow chemists to evaluate the feasibility of synthetic routes and predict the outcomes of reactions before undertaking expensive and time-consuming laboratory work. acs.org

One major application is in the study of reaction mechanisms. By employing methods like Density Functional Theory (DFT), researchers can map out the potential energy surface of a proposed reaction. This allows for the identification of transition states and the calculation of activation energies, providing insight into reaction kinetics and thermodynamic favorability. researchgate.net Such analyses are invaluable for optimizing reaction conditions (e.g., temperature, catalyst) and for choosing between multiple competing synthetic pathways for constructing the core piperidine scaffold. dtic.milorganic-chemistry.org

Furthermore, predictive modeling is crucial for understanding and controlling stereoselectivity and regioselectivity, which is particularly relevant for a chiral molecule like this compound. Computational models can determine the energies of different stereoisomeric products and their corresponding transition states, helping to predict which isomer will be preferentially formed.

Another advanced application is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By establishing a statistical correlation between the structural features of a series of piperidine derivatives and their biological activity, QSAR models can predict the potency of newly designed, virtual compounds. dntb.gov.uaresearchgate.netmdpi.com This in silico screening process helps prioritize the most promising candidates for synthesis. dntb.gov.uaresearchgate.net Machine learning models can be trained on computationally predicted data to further accelerate the design-synthesis-testing cycle, guiding synthetic efforts toward molecules with improved pharmacokinetic or pharmacodynamic profiles. acs.orgacs.org

| Modeling Application | Computational Method | Information Gained | Impact on Synthetic Design |

|---|---|---|---|

| Reaction Pathway Analysis | DFT, Transition State Theory | Activation energies, reaction profiles, transition state geometries. researchgate.net | Selection of the most efficient synthetic route; optimization of reaction conditions. |

| Stereoselectivity Prediction | DFT, Molecular Mechanics (MM) | Relative energies of diastereomeric transition states and products. | Rational selection of catalysts and reagents to achieve desired stereochemical outcome. |

| Virtual Screening & Lead Optimization | QSAR, Molecular Docking | Predicted biological activity, binding affinity, and ADMET properties. nih.govdntb.gov.ua | Prioritization of high-potential synthetic targets; design of derivatives with enhanced properties. |

| Library Design | Machine Learning, FEP+ | Identification of novel scaffolds and functional groups that are predicted to be active. acs.org | Guides the creation of diverse or focused compound libraries for synthesis and screening. |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. It provides information about the hydrogen (¹H) and carbon-¹³ (¹³C) atoms within a molecule.

Proton NMR (¹H NMR) Applications

Proton NMR would be instrumental in identifying the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 3-Oxobutan-2-yl piperidine-3-carboxylate, one would expect to observe distinct signals corresponding to the protons on the piperidine (B6355638) ring and the 3-oxobutan-2-yl group. The chemical shifts and splitting patterns of these signals would be crucial for confirming the structure. However, no specific ¹H NMR spectra for this compound could be found in the searched literature.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom typically gives rise to a distinct signal. For the target compound, ¹³C NMR would confirm the presence of the expected number of carbon atoms, including the carbonyl carbons of the ester and ketone groups, and the carbons of the piperidine ring and the alkyl chain. As with ¹H NMR, no specific ¹³C NMR data has been reported in the available literature.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, ROE)

2D NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the piperidine ring and the butanone moiety. sdsu.eduresearchgate.netyoutube.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. sdsu.eduyoutube.comresearchgate.netipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be key in connecting the piperidine-3-carboxylate fragment with the 3-oxobutan-2-yl fragment. sdsu.eduresearchgate.netyoutube.comresearchgate.netipb.pt

ROE (Rotating-frame Overhauser Effect) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's stereochemistry.

Without experimental data, a detailed analysis using these techniques is not possible.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. Analysis of this compound by GC-MS would provide its retention time and a mass spectrum. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the ester bond and fragmentation of the piperidine ring. nih.gov No specific GC-MS studies for this compound were identified.

Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) Analysis

LC-MS is a versatile technique that separates compounds in the liquid phase before mass analysis. researchgate.netresearchgate.netnih.govnih.gov It is particularly useful for less volatile or thermally labile compounds. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. ktu.edu An LC-MS analysis of this compound would yield its retention time and mass spectral data, including the accurate mass of the molecular ion and its fragments. researchgate.netnih.gov This information is critical for confirming the compound's identity. Regrettably, no such data could be located for this specific molecule in the reviewed sources.

Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. The fragmentation patterns observed under electron impact (EI) or electrospray ionization (ESI) are governed by the molecule's distinct functional groups: a piperidine ring, an ester linkage, and a β-keto ester moiety. The fragmentation of β-keto esters is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.comresearchgate.net For piperidine-containing structures, fragmentation of the heterocyclic ring is also a prominent pathway. scielo.brnih.gov

A plausible fragmentation pathway for this compound would involve several key steps:

Initial Fragmentation: The initial fragmentation could involve the cleavage of the ester bond. Alpha-cleavage next to the ketone or ester carbonyl groups is a common initial fragmentation event.

Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation, often leading to a stable ion. nih.gov

McLafferty Rearrangement: The β-keto ester portion of the molecule is susceptible to McLafferty rearrangements, which can provide significant structural information. cdnsciencepub.comcdnsciencepub.com

Loss of Small Molecules: The loss of neutral molecules such as water, carbon monoxide, and carbon dioxide from the fragment ions is also anticipated.

These fragmentation pathways allow for the detailed structural confirmation of the molecule. The piperidide derivatives, in general, are known to be more suitable than simple methyl esters for structural analysis because the chain structure can be diagnostically examined through specific fragmentation induced by radical cleavage. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. pressbooks.pub

The key functional groups and their expected absorption ranges are:

Ketone (C=O): A strong absorption band is expected for the ketone carbonyl stretch.

Ester (C=O): A strong absorption band for the ester carbonyl stretch will also be present, typically at a slightly higher wavenumber than the ketone. vscht.cz

Ester (C-O): The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region.

Secondary Amine (N-H): The N-H stretching vibration of the piperidine ring will appear as a moderate absorption. A corresponding N-H bending vibration is also expected.

Alkyl (C-H): Stretching and bending vibrations for the C-H bonds of the alkyl portions of the molecule will be observed.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Secondary Amine | N-H stretch | 3500 - 3300 | Medium |

| Alkyl | C-H stretch | 3000 - 2850 | Medium to Strong |

| Ketone | C=O stretch | 1725 - 1705 | Strong |

| Ester | C=O stretch | 1750 - 1735 | Strong |

| Alkyl | C-H bend | 1470 - 1350 | Variable |

| Ester | C-O stretch | 1300 - 1000 | Strong |

This table is based on typical ranges for the specified functional groups. pressbooks.pubvscht.czorgchemboulder.comchemistrytalk.orgucla.edu

Chiral Purity Determination

The this compound molecule contains multiple chiral centers, making the determination of its chiral purity a critical aspect of its analysis.

Optical Rotation Measurements

As a chiral molecule, enantiomers of this compound will rotate plane-polarized light in equal but opposite directions. Measurement of the specific rotation using a polarimeter is a fundamental method for assessing enantiomeric purity. The magnitude and sign of the rotation are unique to the specific enantiomer and are dependent on the concentration, solvent, temperature, and wavelength of light used. A non-zero optical rotation indicates the presence of a non-racemic mixture, and the enantiomeric excess can be calculated if the specific rotation of the pure enantiomer is known.

Chiral Chromatography (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers and determining their ratio. researchgate.net For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Chiralcel columns), are often effective. nih.gov

The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. chiralpedia.com A typical method would involve dissolving the sample in a suitable solvent and injecting it onto the chiral column. The enantiomers are then eluted using a mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol. researchgate.net The ratio of the enantiomers is determined by integrating the areas of their respective peaks in the chromatogram.

Interactive Data Table: Hypothetical Chiral HPLC Conditions

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% Diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210-230 nm) |

| Temperature | Ambient (e.g., 25 °C) |

These conditions are illustrative and would require optimization for this specific compound. nih.govnih.gov

Derivatization for Enantiomeric Ratio Determination (e.g., Mosher Esters)

When chiral chromatography is not feasible, or for confirmation of absolute configuration, derivatization with a chiral derivatizing agent (CDA) can be employed. A classic example is the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acyl chloride.

The secondary amine of the piperidine ring in this compound can be reacted with both (R)- and (S)-Mosher's acid chloride to form a pair of diastereomeric amides. These diastereomers have different physical properties and, crucially, distinct signals in ¹H or ¹⁹F NMR spectroscopy. By comparing the NMR spectra of the two diastereomeric products, the ratio of the original enantiomers can be accurately determined by integrating the signals of protons or fluorine atoms close to the newly formed stereocenter.

Chromatographic Purification Techniques

Purification of this compound from a reaction mixture is typically achieved using column chromatography. ycdehongchem.com This technique separates compounds based on their differential adsorption to a stationary phase.

For a moderately polar compound like a piperidine ester, silica (B1680970) gel is the most common stationary phase. acs.orgscirp.org The crude product is loaded onto the top of a silica gel column, and a solvent system (mobile phase) is passed through the column. The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the mobile phase is gradually increased (gradient elution) or kept constant (isocratic elution) to elute the desired compound from the column, separating it from impurities. rsc.org Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient purification technique widely employed in organic synthesis to isolate desired compounds from reaction mixtures. ycdehongchem.com This method utilizes a stationary phase, typically silica gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, which is pushed through the column under moderate pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For the purification of piperidine derivatives such as "this compound," the choice of the solvent system for the mobile phase is critical. A common approach involves using a gradient of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate or dichloromethane. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity from the column.

Detailed Research Findings:

While specific research detailing the flash column chromatography purification of "this compound" is not extensively documented in publicly available literature, general principles for the purification of piperidine derivatives can be applied. The presence of the polar piperidine ring and the ester group suggests that a solvent system with a moderate polarity would be effective.

A hypothetical purification of a crude reaction mixture containing "this compound" might employ the following conditions:

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |

| Column Dimensions | Dependent on the scale of the reaction |

| Detection | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |

The progress of the separation would be monitored by TLC, allowing for the collection of fractions containing the purified product. The fractions would then be combined and the solvent evaporated to yield the isolated "this compound."

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an indispensable tool for assessing the purity of synthesized compounds like "this compound." HPLC operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times.

For the analysis of piperidine carboxylates, reversed-phase HPLC is a commonly used mode. In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

Detailed Research Findings:

A representative set of HPLC conditions for the analysis of "this compound" could be as follows:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A) 0.1% Formic Acid in WaterB) 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

Under these conditions, "this compound" would be expected to elute at a specific retention time, and the peak area would be proportional to its concentration. This allows for the accurate determination of its purity in a given sample.

Applications of 3 Oxobutan 2 Yl Piperidine 3 Carboxylate As a Synthetic Intermediate

Building Block for Complex Nitrogen Heterocycles

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of bioactive natural products and pharmaceutical agents. Consequently, the development of synthetic routes to functionalized piperidines and more complex nitrogen heterocycles derived from them is a significant area of research in organic chemistry. 3-Oxobutan-2-yl piperidine-3-carboxylate, with its inherent piperidine core and reactive β-ketoester side chain, serves as an excellent starting material for the construction of a variety of fused and spirocyclic heterocyclic systems.

The presence of both a nucleophilic nitrogen and an electrophilic carbonyl group, along with an enolizable proton, allows for a range of intramolecular and intermolecular cyclization reactions. For instance, the piperidine nitrogen can act as a nucleophile to initiate cyclization reactions, while the β-ketoester moiety can participate in condensations with various reagents to form new rings.

One common strategy involves the reaction of the β-ketoester portion of the molecule with dinucleophiles to construct fused heterocyclic systems. For example, condensation with hydrazines can lead to the formation of pyrazole-fused piperidines, while reaction with ureas or thioureas can yield pyrimidine-fused derivatives. The specific reaction conditions and the nature of the dinucleophile can be tailored to achieve a desired heterocyclic scaffold.

The versatility of this building block is further enhanced by the possibility of modifying the piperidine nitrogen prior to cyclization. N-alkylation or N-acylation can introduce additional functional groups and influence the steric and electronic properties of the molecule, thereby directing the outcome of subsequent cyclization reactions.

Precursor in Stereoselective Synthesis

The stereoselective synthesis of substituted piperidines is of paramount importance in medicinal chemistry, as the biological activity of many piperidine-containing drugs is highly dependent on their stereochemistry. This compound can be employed as a precursor in various stereoselective transformations to afford enantiomerically enriched piperidine derivatives.

The chirality can be introduced at different stages of the synthetic sequence. One approach involves the use of a chiral auxiliary on the piperidine nitrogen. This auxiliary can direct the stereochemical outcome of reactions at the α-position of the ester or at the carbonyl group of the butanone moiety. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.

Alternatively, asymmetric hydrogenation of the ketone carbonyl in the 3-oxobutan-2-yl group, catalyzed by a chiral metal complex, can establish a new stereocenter. The resulting diastereomeric alcohols can then be separated, or the stereoselectivity of the reduction can be controlled to favor the formation of a specific diastereomer.

Furthermore, the enolate of the β-ketoester can be subjected to enantioselective alkylation or other electrophilic additions using chiral phase-transfer catalysts or chiral ligands to control the stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bond at the α-position of the ester.

Recent advancements in organocatalysis have also opened up new avenues for the stereoselective functionalization of such piperidine derivatives. Chiral amines or phosphoric acids can catalyze various transformations, such as Michael additions or aldol (B89426) reactions, on the β-ketoester moiety with high levels of stereocontrol.

Role in the Construction of Functional Organic Molecules